Hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid
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Overview
Description
Hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid is a quaternary ammonium compound combined with a sulfonic acid derivative. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. The hexadecyl(trimethyl)azanium part of the molecule is a cationic surfactant, while the 4-methylbenzenesulfonic acid part acts as a counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid typically involves the quaternization of hexadecylamine with trimethylamine, followed by the addition of 4-methylbenzenesulfonic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions in reactors designed to handle high volumes. The process includes steps such as mixing, heating, and purification to obtain the final product. Quality control measures are implemented to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, affecting its properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid involves its surfactant properties. The compound interacts with cell membranes and other biological structures, altering their permeability and facilitating the transport of molecules. The molecular targets include lipid bilayers and protein structures, which are affected by the compound’s amphiphilic nature.
Comparison with Similar Compounds
Similar Compounds
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetylpyridinium chloride: A cationic surfactant used in various applications.
Benzalkonium chloride: A widely used disinfectant and surfactant.
Uniqueness
Hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid is unique due to its combination of a quaternary ammonium cation and a sulfonic acid anion. This combination provides distinct properties, such as enhanced solubility and stability, making it suitable for specific applications where other surfactants may not be as effective.
Properties
Molecular Formula |
C26H50NO3S+ |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C19H42N.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-19H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1; |
InChI Key |
MZMRZONIDDFOGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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